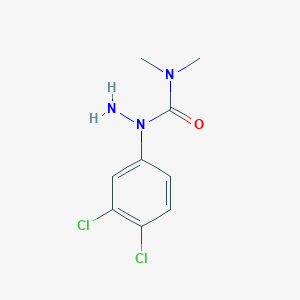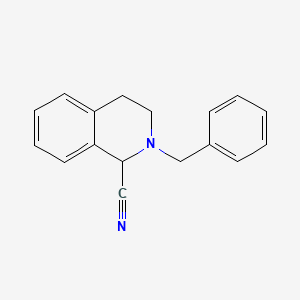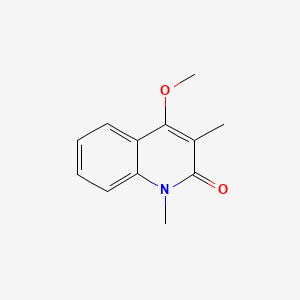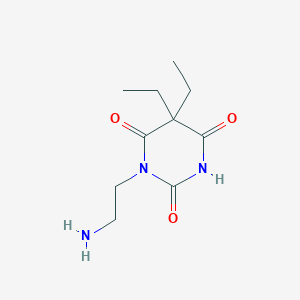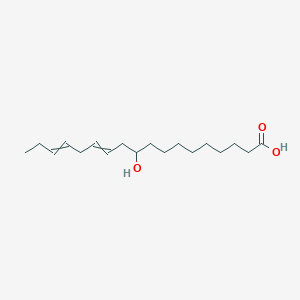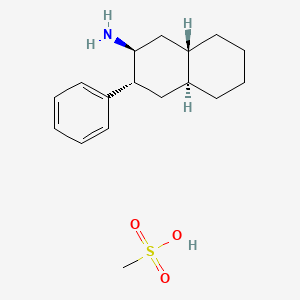![molecular formula C16H15NO3 B14681338 n-[2-(4-Methoxybenzoyl)phenyl]acetamide CAS No. 36188-55-3](/img/structure/B14681338.png)
n-[2-(4-Methoxybenzoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Methoxybenzoyl)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxybenzoyl group attached to a phenylacetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxybenzoyl)phenyl]acetamide typically involves the reaction of 4-methoxybenzoic acid with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Methoxybenzoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoyl derivative.
Reduction: Formation of N-[2-(4-Methoxyphenyl)ethyl]amine.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
N-[2-(4-Methoxybenzoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(4-Methoxybenzoyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide
- N-[4-(Benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
Uniqueness
N-[2-(4-Methoxybenzoyl)phenyl]acetamide is unique due to its specific structural features, such as the methoxy group on the benzoyl moiety and the phenylacetamide backbone. These structural elements contribute to its distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
36188-55-3 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
N-[2-(4-methoxybenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-6-4-3-5-14(15)16(19)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,17,18) |
Clé InChI |
BHJXNXBJJDKQGI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


